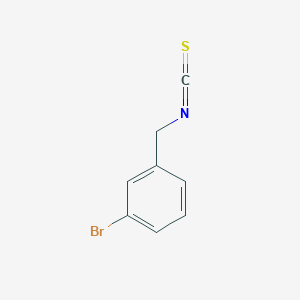

1-Bromo-3-(isothiocyanatomethyl)benzene

Descripción general

Descripción

1-Bromo-3-(isothiocyanatomethyl)benzene is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Bromo-3-(isothiocyanatomethyl)benzene, also known as 3-bromobenzyl isothiocyanate, is a compound with significant potential in biological research and applications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₈H₆BrNS

- Molar Mass : 228.11 g/mol

- CAS Number : 3845-33-8

- Density : Approximately 1.655 g/cm³

- Water Solubility : 24.41 mg/L at 25 °C

This compound exhibits biological activity primarily through its interaction with cellular pathways and molecular targets. The isothiocyanate group is known for its ability to modulate various biological processes:

- Anticancer Activity : Isothiocyanates have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They may exert these effects by disrupting cellular signaling pathways and promoting oxidative stress .

- Antimicrobial Properties : Research indicates that compounds containing isothiocyanate groups can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the compound's ability to disrupt microbial cell membranes and inhibit enzyme function .

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Disrupts cell membranes of pathogens | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isothiocyanates, including this compound. The results demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted its potential as a chemopreventive agent .

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of several isothiocyanate derivatives against common bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the compound's ability to penetrate bacterial membranes, leading to cell lysis .

Research Findings

Recent research has focused on the synthesis and modification of isothiocyanate compounds to enhance their biological activity. For instance, structural modifications of this compound have been shown to improve potency against specific cancer types while reducing cytotoxicity in normal cells .

Furthermore, ongoing studies are exploring the synergistic effects of combining this compound with other therapeutic agents to enhance its efficacy in treating resistant strains of bacteria and cancer cells.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Complex Molecules: This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives .

2. Biological Studies:

- Enzyme Inhibition Studies: The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for studying enzyme inhibition mechanisms. Researchers utilize this property to investigate the effects of specific inhibitors on enzyme activity .

- Protein Labeling: The compound is also employed in biochemical assays for protein labeling, allowing scientists to track and study protein interactions within biological systems .

3. Medicinal Chemistry:

- Drug Development: There is ongoing research into the potential use of this compound in drug development. Its reactivity allows for modifications that could lead to new pharmacological agents targeting various diseases.

4. Agricultural Chemistry:

- Pesticide and Fungicide Precursors: The compound is explored as an intermediate in the synthesis of pesticides and fungicides, providing a pathway for developing new agrochemicals that can enhance crop protection against pests and diseases .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom at the aromatic ring’s para position relative to the isothiocyanatomethyl group enables classical aromatic nucleophilic substitution (SNAr) under specific conditions.

Mechanistic Insight : The electron-withdrawing isothiocyanatomethyl group enhances the electrophilicity of the aromatic ring, facilitating SNAr with amines or alkoxides under basic conditions.

Reactivity of the Isothiocyanate Group

The –N=C=S moiety is highly reactive, participating in cycloadditions and nucleophilic additions.

2.1. Thiourea Formation

Reaction with primary or secondary amines yields thiourea derivatives:

Example :

-

Reaction with ethylamine produces 3-bromobenzylthiourea derivatives, useful in medicinal chemistry .

2.2. Cycloaddition Reactions

The isothiocyanate group engages in [4+1] cycloadditions with dienes or alkynes to form heterocycles like thiazoles.

Reductive Transformations

The bromine atom can be selectively reduced while preserving the isothiocyanate group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 3-(Isothiocyanatomethyl)benzene |

| LiAlH₄ | THF, 0°C | Partial reduction of –N=C=S |

Caution : Strong reducing agents like LiAlH₄ may reduce the isothiocyanate to a thiol group.

Oxidative Pathways

Controlled oxidation of the isothiocyanate group yields sulfonic acids or sulfonamides, depending on the oxidant:

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing toxic HBr and isothiocyanate vapors.

-

Storage : Requires inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

Propiedades

IUPAC Name |

1-bromo-3-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVUQXETLLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443113 | |

| Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3845-33-8 | |

| Record name | 1-Bromo-3-(isothiocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.